molecular formula C14H11BrFNOS B3487255 N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide

N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide

Cat. No.: B3487255
M. Wt: 340.21 g/mol
InChI Key: SZKGGDNHEBJGLE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-(methylsulfanyl)benzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-bromo-2-fluoroaniline and the carboxylic acid group of 2-(methylsulfanyl)benzoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert it back to the sulfide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Methylsulfanyl group remains unchanged.

    Hydrolysis: 4-bromo-2-fluoroaniline and 2-(methylsulfanyl)benzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methylsulfanyl groups can influence its binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(methylsulfanyl)benzamide
  • N-(4-bromo-2-chlorophenyl)-2-(methylsulfanyl)benzamide
  • N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide is unique due to the specific combination of bromine, fluorine, and methylsulfanyl groups. This combination can result in distinct chemical properties, such as reactivity and stability, as well as unique biological activities compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNOS/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKGGDNHEBJGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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